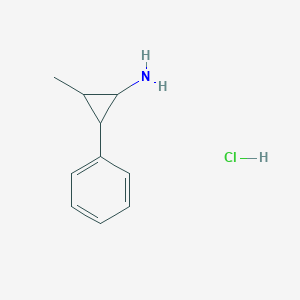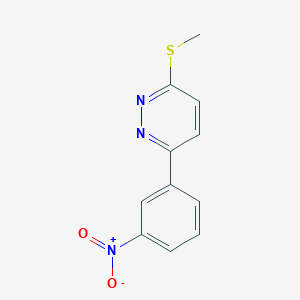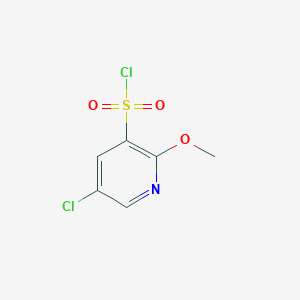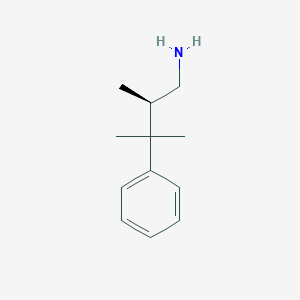
2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride” is a chemical compound. It is a member of amphetamines and is a component of multiple over-the-counter nasal decongestants .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride” is represented by the InChI code:1S/C10H13N.ClH/c1-7-9 (10 (7)11)8-5-3-2-4-6-8;/h2-7,9-10H,11H2,1H3;1H . This indicates that the compound has a cyclopropane ring with a methyl group and an amine group attached to it, along with a phenyl group . Physical And Chemical Properties Analysis
The compound “2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride” has a molecular weight of 183.68 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Lewis Acid-Catalyzed Ring-Opening Reactions
Research by Lifchits and Charette (2008) demonstrated the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process proceeds at room temperature and retains the enantiomeric purity from the cyclopropane to the acyclic product. This methodology was applied in the synthesis of the dual serotonin/norepinephrine reuptake inhibitor, showcasing its pharmaceutical relevance (Lifchits & Charette, 2008).
Deamination Reactions
Wiberg and Österle (1999) explored the deaminations of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, highlighting the role of ion pairs in the reaction and providing insights into the reaction mechanisms of cyclopropylamine derivatives (Wiberg & Österle, 1999).
Synthesis of Scopine Derivatives
Vlasova et al. (2006) developed a method for synthesizing scopine containing β-amino acid derivatives, potentially indicating the role of cyclopropane derivatives in the creation of compounds with physiological activity (Vlasova et al., 2006).
Antagonist of Substance P (NK1) Receptor
Snider et al. (1991) identified CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor, providing a basis for the exploration of cyclopropanamine derivatives in therapeutic applications, particularly in investigating physiological properties and disease roles of substance P (Snider et al., 1991).
Corrosion Inhibition
Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel, highlighting the potential industrial applications of cyclopropane derivatives (Boughoues et al., 2020).
Unusual Nitrenium Ion Chemistry
Nguyen and Novak (2007) studied the chemistry of PhIP metabolites, including those related to cyclopropane derivatives, emphasizing their implications for mutagenesis and carcinogenesis (Nguyen & Novak, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-3-phenylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9(10(7)11)8-5-3-2-4-6-8;/h2-7,9-10H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBEOMXUGIGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1N)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylcyclopropan-1-amine;hydrochloride | |
CAS RN |
879646-87-4 |
Source


|
| Record name | 2-methyl-3-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)


![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)
